diethyl 2-({[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate
Description
Historical Development in Pyrazole Derivative Research
The exploration of pyrazole derivatives began in 1883 with Ludwig Knorr’s seminal work on synthesizing substituted pyrazoles via the condensation of β-diketones with hydrazine derivatives. This reaction, now known as the Knorr pyrazole synthesis , produced regioisomeric pyrazoles and laid the foundation for systematic studies on heterocyclic chemistry. By 1898, Hans von Pechmann expanded synthetic methodologies by reacting acetylene with diazomethane to yield pyrazole itself, further diversifying access to this core structure.
The mid-20th century marked pivotal discoveries in natural pyrazole chemistry. In 1954, Kosuge and Okeda isolated the first natural pyrazole derivative, 3-n-nonylpyrazole, from Houttuynia cordata, demonstrating antimicrobial properties. Concurrently, levo-β-(1-pyrazolyl)alanine, identified in watermelon seeds, highlighted the biological relevance of pyrazole-containing amino acids. These findings catalyzed interest in pyrazoles as pharmacophores, leading to innovations such as Girish et al.’s nano-ZnO-catalyzed synthesis of 1,3,5-substituted pyrazoles in 95% yield and Guojing et al.’s hypervalent iodine-mediated trifluoromethylation of acetylenic ketones.
Table 1: Key Milestones in Pyrazole Derivative Research
Scientific Significance in Medicinal Chemistry
Pyrazole derivatives occupy a central role in drug discovery due to their structural versatility and bioactivity. Celecoxib, a COX-2 inhibitor, exemplifies their therapeutic potential, leveraging a pyrazole core substituted with sulfonamide and trifluoromethyl groups for anti-inflammatory action. Similarly, zaleplon, a non-benzodiazepine sedative, underscores the scaffold’s adaptability in central nervous system targeting. Beyond medicine, pyrazoles serve as critical motifs in agrochemicals; fenpyroximate and fipronil function as acaricides and insecticides, respectively, by modulating neuronal ion channels.
The scaffold’s ability to inhibit enzymes like monoamine oxidases (MAOs) has spurred the design of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles, which exhibit nanomolar potency and selectivity for MAO isoforms. Such advancements highlight pyrazoles’ dual utility as therapeutic agents and mechanistic probes.
Structural Relationships to Bioactive Pyrazole Compounds
Diethyl 2-({[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate features a pyrazole ring substituted at N1 with a 4-chlorophenyl group and at C3 with a methyl group, while a malonate moiety is appended via an aminomethylene bridge. This architecture aligns with structure-activity relationship (SAR) principles observed in bioactive pyrazoles:
- The 4-chlorophenyl group enhances lipophilicity and π-π stacking potential, akin to celecoxib’s para-sulfonamide phenyl ring.
- The methyl substituent at C3 mimics steric effects seen in 3-trifluoromethylpyrazoles, which improve metabolic stability.
- The malonate ester introduces electron-withdrawing character, potentially modulating hydrogen-bonding interactions similar to MAO inhibitors.
Table 2: Structural Comparison with Bioactive Pyrazoles
The malonate’s conjugated system may further delocalize electron density, altering the pyrazole’s dipole moment and binding affinity. Such structural nuances position this compound as a versatile intermediate for developing kinase inhibitors or antimicrobial agents, leveraging regioselective functionalization strategies pioneered in modern syntheses.
Properties
IUPAC Name |
diethyl 2-[[[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]amino]methylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4/c1-4-25-17(23)15(18(24)26-5-2)11-20-16-10-12(3)21-22(16)14-8-6-13(19)7-9-14/h6-11,20H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDNQXWEYQNMAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=NN1C2=CC=C(C=C2)Cl)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions The compound can be synthesized via a multi-step process involving several key reactions. Initially, diethyl malonate is reacted with 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-amine in the presence of a base such as sodium ethoxide, which facilitates the formation of the intermediate. The reaction typically occurs under reflux conditions in an ethanol solvent.
Industrial Production Methods For industrial-scale production, similar synthetic routes are followed, but optimizations are made to improve yield and cost-efficiency. High-pressure reactors and continuous flow systems are often employed to handle large volumes, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions It Undergoes The compound participates in a variety of chemical reactions, including:
Oxidation: Where it can be oxidized to form corresponding oxides.
Reduction: Reduction reactions often yield simplified or more complex derivatives.
Substitution: It undergoes substitution reactions particularly in the presence of nucleophiles and electrophiles.
Common Reagents and Conditions Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogens or other nucleophilic reagents.
Major Products Formed The major products depend on the reaction conditions and reagents. For example, oxidation typically yields carboxylated derivatives, while substitution reactions can introduce various functional groups, altering its chemical and physical properties.
Scientific Research Applications
Biological Activities
Diethyl 2-({[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate exhibits several promising biological activities:
- Anticancer Activity : Pyrazole derivatives, including this compound, have been studied for their potential anticancer properties. Research indicates that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains. A study demonstrated that pyrazole derivatives could act as antibacterial agents, particularly against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : There is evidence suggesting that pyrazole derivatives possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound and related compounds:
Mechanism of Action
The compound's mechanism of action involves interactions with various molecular targets. Its pyrazole ring and chlorophenyl group are known to interact with biological receptors, enzymes, and pathways. These interactions can modulate the activity of specific proteins, leading to desired biological effects. For instance, in medicinal applications, it may inhibit enzymes associated with disease progression, offering therapeutic benefits.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Diethyl 2-(((4-Chlorophenyl)Amino)Methylene)Malonate (DAMM1)
- Structure: Lacks the pyrazole ring; instead, the amino-methylene group is directly attached to a 4-chlorophenylamine.
- Synthesis : Prepared via microwave-assisted methods with yields up to 96% .
Diethyl 2-[(4-Chlorophenyl)Methylene]Malonate
- Structure: Replaces the amino-methylene bridge with a methylene group.
- Properties: The absence of the amino group may reduce hydrogen-bonding capacity, affecting solubility and intermolecular interactions .
Diethyl 2-[[(1,3-Dimethyl-1H-Pyrazol-5-yl)Amino]Methylidene]Malonate
- Structure : Features a dimethyl-substituted pyrazole instead of the 4-chlorophenyl and methyl groups.
- Impact : The electron-donating methyl groups may alter electronic properties (e.g., dipole moments) compared to the electron-withdrawing 4-chlorophenyl group in the target compound .
Physicochemical Properties
Melting Points and Solubility
- Diethyl 2-(2,4-Diamino-3-Cyano-5H-Chromeno[2,3-b]Pyridin-5-yl)Malonate: Melting points and solubility are influenced by extended conjugation and polar cyano groups, enhancing stability but reducing organic solvent compatibility .
Spectroscopic Data
- NMR : The target compound’s ¹H-NMR would show signals for the pyrazole protons (δ 6.5–7.5 ppm), malonate ester groups (δ 1.2–4.3 ppm), and aromatic protons (δ 7.2–7.8 ppm), consistent with related pyrazole-malonates .
- IR : Stretching vibrations for C=O (∼1740 cm⁻¹) and N-H (∼3300 cm⁻¹) are expected, similar to DAMM derivatives .
Biological Activity
Diethyl 2-({[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate (CAS No. 956574-60-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C18H20ClN3O4
- Molecular Weight : 377.82 g/mol
- Boiling Point : 463.8 ± 45.0 °C (predicted)
- Density : 1.26 ± 0.1 g/cm³ (predicted)
- pKa : 1.30 ± 0.10 (predicted)
The biological activity of this compound is primarily attributed to its structural components, which include a pyrazole ring known for diverse biological effects. The compound exhibits potential as an anti-inflammatory, anticancer, and antiviral agent.
-
Anticancer Activity :
- Recent studies have highlighted the compound's efficacy against various cancer cell lines, demonstrating micromolar activity levels. For instance, it has shown promising results against A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer) cells, with IC50 values indicating significant cytotoxicity .
- Antiviral Properties :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of A549 and HeLa cells | |
| Antiviral | Inhibition of adenoviral replication | |
| Anti-inflammatory | Modulation of cytokine release |
Selected Research Findings
- Anticancer Efficacy :
- Mechanistic Insights :
- In Vivo Studies :
Q & A
Q. What are the optimal reaction conditions for synthesizing diethyl 2-({[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate?
The compound is synthesized via a multi-step reaction involving POCl₃-mediated cyclization and KOH hydrolysis . Key conditions include:
- 120°C for 2 hours in the presence of POCl₃ to achieve a 77% yield of the intermediate.
- Subsequent hydrolysis in 1,2-dimethoxy-ethane with aqueous KOH at 20°C to stabilize the product .
- Final steps may involve SOCl₂ treatment at 80°C for functional group activation. Note: Reaction efficiency depends on stoichiometric control of POCl₃ and temperature gradients to avoid side products.
Q. How is the compound characterized post-synthesis?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. Key parameters include:
- Space group P2₁ with Z = 4 and unit cell dimensions a = 7.8095 Å, b = 20.2827 Å, c = 11.5304 Å .
- Hydrogen bonding networks (e.g., N–H⋯O interactions) are mapped using software like SHELXL97 for refinement .
- Supplementary techniques: ¹H/¹³C NMR for functional group verification and HPLC (reverse-phase with acetonitrile/water mobile phase) for purity assessment .
Advanced Research Questions
Q. How can crystallographic challenges like pseudo-merohedral twinning be resolved during X-ray analysis?
Pseudo-merohedral twinning (observed in 44.9% of the crystal ) complicates refinement. Strategies include:
- Using TWIN laws (e.g., matrix
-1 0 0 0 -1 0 0 0 1) in SHELX to model twin domains . - Applying ISOR constraints (e.g.,
ISOR 0.005) to anisotropic displacement parameters (ADPs) for atoms with elongated thermal ellipsoids (e.g., C1, C3, C10) . - Validating refinement with Flack parameter analysis (e.g., Flack x = 0.029) to confirm absolute structure .
Q. What computational methods validate the molecular geometry and electronic structure?
- Density Functional Theory (DFT) calculations compare experimental bond lengths (e.g., C–C = 1.348–1.527 Å) with theoretical values to assess resonance effects in the malonate moiety .
- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., 12.6% H-bond contribution) using CrystalExplorer .
- ORTEP-3 visualizes anisotropic displacement ellipsoids and validates ADPs against crystallographic data .
Q. How do substituents (e.g., 4-chlorophenyl) influence reaction yields and regioselectivity?
- Electron-withdrawing groups (e.g., Cl) on the phenyl ring deactivate the pyrazole nitrogen , favoring nucleophilic attack at the malonate’s α-carbon. This increases yields to 74–96% in analogous DAMM syntheses .
- Steric effects from bulky substituents (e.g., 1-naphthyl) reduce yields by ~20% due to hindered enolate formation .
- Microwave-assisted synthesis minimizes side reactions (e.g., hydrolysis) by reducing reaction time from 48 hours to <6 hours .
Q. How are contradictions in spectroscopic data resolved (e.g., unexpected peaks in NMR)?
- Dynamic NMR experiments at variable temperatures (e.g., 298–400 K) identify tautomeric equilibria (e.g., keto-enol shifts in malonate derivatives) .
- 2D-COSY and HSQC correlate ambiguous signals, such as distinguishing NH protons in pyrazole from solvent artifacts .
- Mass spectrometry (HRMS) confirms molecular ions (e.g., m/z = 399.27 for C₂₀H₁₆Cl₂N₄O) to rule out impurities .
Methodological Considerations
- Crystallographic Data Collection: Use MoKα radiation (λ = 0.71073 Å) with Bruker APEX-II detectors for high-resolution data (Rint < 0.090) .
- Synthetic Optimization: Replace traditional reflux with microwave reactors to improve yields by 15–20% in POCl₃-mediated steps .
- Hydrogen Bond Analysis: X-Seed or Mercury software generates interaction maps (e.g., chains along the c-axis via N–H⋯O bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
